5-deoxy-L-ribose phenylhydrazone
Description
Significance of Carbohydrate Derivatives in Contemporary Chemical and Biological Research
Carbohydrates, the most abundant organic compounds in living organisms, are fundamental to life, primarily serving as sources and storage for energy. dspmuranchi.ac.indhingcollegeonline.co.in Beyond this primary role, their derivatives—sugar molecules modified with substituents other than hydroxyl groups—are of immense interest in modern research. dspmuranchi.ac.in These derivatives, which include amino sugars, deoxy sugars, and sugar phosphates, have diverse and critical biological functions. dspmuranchi.ac.inunimed.edu.ng
In the realm of drug development and biomedical research, carbohydrate derivatives are invaluable. Their high density of functional groups and specific stereochemical arrangements make them excellent scaffolds for designing bioactive compounds. nih.gov By appending desired substituents to a sugar ring, researchers can create novel therapeutic agents. nih.gov Carbohydrates are often conjugated with drugs to improve their bioactivity, physical and chemical properties, or to achieve targeted delivery. nih.gov For instance, the addition of a sugar moiety can increase the solubility of a drug, facilitating its excretion. dspmuranchi.ac.in
Furthermore, carbohydrate derivatives are integral to cellular structure and communication. They are key components of glycoproteins and glycolipids, which are involved in cell-surface recognition, cell adhesion, and immune responses. dhingcollegeonline.co.in For example, N-acetylglucosamine is a crucial component of the bacterial cell wall, and glucosamine (B1671600) is vital for the synthesis of cartilage components. unimed.edu.ng The study of these derivatives continues to open new avenues in understanding and manipulating biological systems for therapeutic and diagnostic purposes.
Fundamental Principles of Hydrazone Chemistry in Organic Synthesis and Derivatization
Hydrazone chemistry is a versatile and fundamental area of organic chemistry centered on the formation and reactions of hydrazones. numberanalytics.com A hydrazone is an organic compound characterized by the structure R¹R²C=N-NH₂, formed by replacing the oxygen atom of an aldehyde or ketone with a =N-NH₂ functional group. wikipedia.org
The formation of a hydrazone is typically achieved through a condensation reaction between an aldehyde or a ketone and a hydrazine (B178648). numberanalytics.comfiveable.me This reaction involves a two-step mechanism. The first step is a nucleophilic attack by the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone, which forms a tetrahedral intermediate. numberanalytics.comfiveable.me This is followed by the elimination of a water molecule to form the final hydrazone product with its characteristic carbon-nitrogen double bond. numberanalytics.comfiveable.me
The rate and outcome of hydrazone formation are influenced by several factors. The reaction is often catalyzed by acid, with an optimal pH range typically between 4 and 6. numberanalytics.comnumberanalytics.com The nature of the substituents on both the carbonyl compound and the hydrazine also plays a crucial role; electron-withdrawing groups on the carbonyl compound can increase its reactivity, while electron-donating groups on the hydrazine enhance its nucleophilicity, thereby increasing the reaction rate. numberanalytics.com Hydrazones serve as important intermediates in various organic syntheses, including the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.orgfiveable.me Their stability and the reversible nature of their formation also make them useful in bioconjugation strategies, particularly in drug delivery systems where a drug is released under the acidic conditions of a target cell. wikipedia.org
Research Trajectory and Importance of 5-Deoxy-L-ribose Phenylhydrazone as a Chemical Entity
This compound is a specific carbohydrate derivative, a hydrazone formed from the reaction of 5-deoxy-L-ribose and phenylhydrazine (B124118). This compound holds particular importance not as an end-product with direct biological application, but as a crucial chemical intermediate in the synthesis of more complex, biologically active molecules. lookchem.comchemicalbook.com
The primary research application of this compound is its role as a key intermediate in the multi-step synthesis of L-Primapterin. lookchem.comchemicalbook.com L-Primapterin belongs to a class of 7-substituted pterins, which are a class of mammalian pteridines identified in patients with certain metabolic conditions like hyperphenylalaninemia. lookchem.comchemicalbook.com The phenylhydrazone functional group in the compound enhances its stability and crystallinity, which simplifies its purification and handling during the synthetic pathway to L-Primapterin.
In addition to its role in synthesis, the compound has been utilized in biological research to investigate cellular metabolism, specifically its effects on glucose transport and metabolic pathways. The study of such specific derivatives provides valuable insights into biochemical processes and aids in the development of targeted therapeutic agents.
Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 123168-30-9 | glpbio.com |
| Molecular Formula | C₁₁H₁₆N₂O₃ | nih.gov |
| Molecular Weight | 224.26 g/mol | |
| Predicted Boiling Point | 474.5±45.0 °C | lookchem.com |
| Predicted Density | 1.23±0.1 g/cm³ | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
(1E,2R,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVHIDUIIIYYKK-REHQUHHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=NNC1=CC=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H](/C=N/NC1=CC=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 5 Deoxy L Ribose Phenylhydrazone
Conventional and Advanced Synthetic Routes for 5-Deoxy-L-ribose Phenylhydrazone
The formation of this compound is fundamentally a condensation reaction between the carbonyl group of 5-deoxy-L-ribose and the nucleophilic amine of phenylhydrazine (B124118). This can be achieved directly or as a final step in a longer synthetic sequence starting from various precursors.
Direct Condensation Protocols from 5-Deoxy-L-ribose
The most straightforward method for preparing this compound is the direct condensation of 5-deoxy-L-ribose with phenylhydrazine. google.com This reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695). The process involves dissolving the crude 5-deoxy-L-ribose in the solvent, followed by the addition of phenylhydrazine and a catalytic amount of acid. google.com The reaction generally proceeds at room temperature over a couple of hours. google.com
The product, this compound, often precipitates out of the solution upon concentration under vacuum. google.com Purification is then achieved by washing the crude product with non-polar solvents like isopropyl ether and hexane (B92381) to remove unreacted starting materials and byproducts. google.com The melting point of the resulting phenylhydrazone has been reported to be in the range of 115-117°C. google.com
| Parameter | Condition | Source |
| Reactants | 5-deoxy-L-ribose, Phenylhydrazine | , google.com |
| Molar Ratio | 1:1 | |
| Solvent | Methanol or Ethanol | , google.com |
| Catalyst | Acetic Acid (catalytic amount) | google.com |
| Temperature | Room Temperature | google.com |
| Reaction Time | ~2 hours | google.com |
| Workup | Vacuum concentration, washing with isopropyl ether and hexane | google.com |
Multi-step Preparations Utilizing Diverse Precursors
For instance, L-ribose and 2-deoxy-L-ribose can be synthesized from the inexpensive D-ribose through a series of reactions involving protection, reduction, and oxidation steps to invert the stereochemistry at specific carbon atoms. google.com Another documented pathway involves the synthesis of 5-deoxy-L-ribose from D-galactose through oxidation, reduction, and dehydration steps. These multi-step preparations ultimately yield the 5-deoxy-L-ribose needed for the final condensation reaction to form the phenylhydrazone.
| Precursor | Intermediate Steps | Target Precursor | Source |
| D-Ribose | Protection (tritylation), reduction, peracetylation, hydrolysis, oxidation | L-Ribose | google.com |
| D-Galactose | Oxidation, reduction, dehydration | 5-Deoxy-L-ribose | |
| D-Ribose | Synthesis via several intermediates | 5-Deoxy-L-ribose | google.com |
Catalytic Approaches and Reaction Optimization in Phenylhydrazone Synthesis
The efficiency of hydrazone formation is highly dependent on the reaction conditions, particularly the choice of catalyst and solvent. Research has focused on optimizing these parameters and developing more environmentally friendly protocols.
Application of Acid Catalysis and Solvent Systems
The condensation reaction between an aldehyde or ketone and a hydrazine (B178648) derivative is catalyzed by acid. ncert.nic.in In the synthesis of this compound, a weak acid like acetic acid is commonly used. google.com The acid protonates the carbonyl oxygen of the sugar, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the phenylhydrazine. ncert.nic.in
The choice of solvent is also critical. Protic solvents like methanol and ethanol are frequently used as they can dissolve the sugar and hydrazine reactants while also participating in the proton transfer steps of the reaction mechanism. google.com The reaction can be driven to completion by removing the water formed during the condensation. ncert.nic.in In laboratory-scale preparations, concentrating the reaction mixture in vacuo is a common method to isolate the product. google.com For other phenylhydrazones, reaction temperatures may be elevated (e.g., 60°C) to increase the reaction rate. nih.gov
| Catalyst | Solvent | Temperature | Outcome | Source |
| Acetic Acid (0.1-0.5 mol%) | Methanol | Room Temperature | Good yield, product precipitates | , google.com |
| Acetic Acid (few drops) | Anhydrous Ethanol | 60°C | Reaction completion monitored by TLC | nih.gov |
| Acetic Acid (1 mL) | None (Microwave) | 60-80°C | High yields (80-95%) in 1-2 minutes |
Investigation of Green Chemistry Principles in Hydrazone Formation
In recent years, there has been a significant shift towards developing greener and more sustainable synthetic methods for hydrazones, aiming to reduce or eliminate the use of hazardous solvents and reagents. orientjchem.org These principles have been applied to hydrazone synthesis with considerable success.
Advanced methods include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and increased yields. ajgreenchem.comminarjournal.com For some hydrazone syntheses, this method can be performed under solvent-free conditions, further enhancing its green credentials. ajgreenchem.com
Mechanochemistry: The use of a ball mill to conduct reactions in a solvent-free or nearly solvent-free environment is another green approach. rsc.orgrsc.org This method relies on mechanical force to initiate and drive the chemical reaction, often resulting in high yields and purity without the need for traditional solvents. rsc.org
High Hydrostatic Pressure (HHP): HHP has been used to synthesize hydrazones without the need for solvents or acid catalysts. nih.gov This method can produce nearly quantitative yields, simplifying product isolation and aligning with green chemistry goals. nih.gov
Alternative Catalysts: Research has explored the use of recyclable ionic liquids as catalysts, which can replace volatile organic solvents and traditional acids, offering a more sustainable reaction medium. rsc.org
| Green Method | Conditions | Advantages | Source |
| Microwave Irradiation | Solvent-free | Rapid reaction, high yield, environmentally friendly | ajgreenchem.com, minarjournal.com |
| Mechanochemistry | Solvent-free, ball-milling | High conversion, high purity, no hazardous reagents | rsc.org, rsc.org |
| High Hydrostatic Pressure | Solvent-free, catalyst-free | Nearly quantitative yields, easy isolation | nih.gov |
| Ionic Liquid Catalyst | [Et3NH][HSO4], solvent-free | Recyclable catalyst, excellent yields, simple procedure | rsc.org |
Structural Modifications and Acetylation Strategies
Structural modifications of this compound, particularly through acetylation, can be performed to alter its properties or to serve as a protecting group strategy in multi-step syntheses. A patent for the synthesis of pterin (B48896) derivatives mentions the option of acylating the 5-deoxy-L-ribose hydrazone compound before reacting it further. google.com
Acetylation typically targets the free hydroxyl groups on the sugar backbone. This can be achieved by reacting the phenylhydrazone with an acetylating agent like acetic anhydride (B1165640) in the presence of a base. The resulting acetylated derivatives may exhibit different solubility profiles and reduced reactivity, which can be advantageous for purification or storage.
Alternatively, an acetylated precursor, such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, can be synthesized first. researchgate.net This acetylated sugar could then be condensed with phenylhydrazine to form the acetylated phenylhydrazone directly. The synthesis of this acetylated sugar from D-ribose involves steps of ketalization, esterification, reduction, hydrolysis, and finally, acetylation. researchgate.net This strategy allows for the introduction of acetyl groups before the formation of the hydrazone linkage.
Acylation of this compound
Acylation is a significant modification reaction for this compound, often employed to enhance its stability or to protect hydroxyl groups during multi-step syntheses. The process typically involves treating the phenylhydrazone with an acylating agent, such as acetic anhydride, often in the presence of a base like pyridine. researchgate.net This reaction converts the hydroxyl groups (-OH) on the sugar backbone into ester groups (e.g., acetyl groups, -OAc).
The resulting acylated derivatives, such as 5-deoxy-2,3,4-O-triacetyl-L-ribose phenylhydrazone, exhibit increased lipophilicity and are more stable for long-term storage. This enhanced stability makes them valuable intermediates in the synthesis of more complex molecules. For instance, a patented process describes the acylation of this compound as a key step. The acylated hydrazone is then subjected to a condensation reaction, followed by oxidation and subsequent deacylation to yield the final target product. google.com This strategy of protection and deprotection allows for selective reactions at other parts of the molecule.
| Acylation Reaction Overview | |
| Substrate | This compound |
| Reagent | Acetic Anhydride (or other acylating agents) |
| Purpose | Protection of hydroxyl groups, enhanced stability |
| Product Example | 5-deoxy-2,3,4-O-triacetyl-L-ribose phenylhydrazone |
| Key Advantage | Increased stability for storage and handling during synthesis. |
Synthesis of Analogous Sugar Hydrazone Derivatives
The synthesis of hydrazone derivatives is a versatile and widely used reaction in carbohydrate chemistry. The general method involves the condensation reaction between a hydrazine derivative and a carbonyl compound, such as an aldehyde or a ketone present in a sugar. numberanalytics.com
Various analogous sugar hydrazone derivatives have been synthesized for different applications. For example, new theophylline (B1681296) sugar hydrazones have been created by condensing 7-ethyl-8-hydrazinotheophylline with various aldoses (both hexoses and pentoses) in an aqueous ethanolic solution with a catalytic amount of acetic acid. researchgate.net These hydrazones can be further modified, for instance by acetylation with acetic anhydride in pyridine, to yield their poly-O-acetyl derivatives. researchgate.netumich.edu
| Examples of Analogous Hydrazone Synthesis | |
| Derivative Class | Theophylline Sugar Hydrazones |
| Synthesis Method | Condensation of 7-ethyl-8-hydrazinotheophylline with aldoses. researchgate.net |
| Derivative Class | Tetrazolylthio-acetohydrazones |
| Synthesis Method | Nucleophilic addition-elimination of a hydrazide with aldehydes/ketones. nih.gov |
| Derivative Class | Coumarin-Hydrazone Hybrids |
| Synthesis Method | Schiff base condensation of a coumarin (B35378) aldehyde with acid hydrazides. nih.gov |
Comparative Analysis of Hydrazone Formation with Related Sugars
Mechanistic Insights into Osazone Formation
The formation of an osazone from a reducing sugar and excess phenylhydrazine is a more complex process than the initial phenylhydrazone formation. It involves the reaction of one mole of the sugar with three moles of phenylhydrazine.
The accepted mechanism involves several key steps:
Initial Phenylhydrazone Formation : The reaction begins with the condensation of the sugar's carbonyl group with one molecule of phenylhydrazine to form a phenylhydrazone. numberanalytics.com
Oxidation : The second molecule of phenylhydrazine acts as an oxidizing agent, converting the adjacent hydroxyl group (at the C-2 position) into a carbonyl group. In this step, the phenylhydrazine is reduced to aniline (B41778) and ammonia.
Second Hydrazone Formation : The newly formed carbonyl group then reacts with a third molecule of phenylhydrazine to form a second hydrazone linkage, resulting in the final osazone product.
Chemical Reactivity and Derivatization Applications
Intrinsic Reactivity of the Phenylhydrazone Functional Group
The phenylhydrazone group in 5-deoxy-L-ribose phenylhydrazone is susceptible to both oxidation and reduction, leading to the formation of distinct classes of compounds. These reactions are fundamental to its role as a synthetic intermediate.
Oxidation Pathways and Products
The oxidation of this compound can lead to the formation of corresponding oxo derivatives. This transformation is a key step in certain synthetic pathways. For instance, in the synthesis of l-biopterin, a crucial cofactor, this compound undergoes a condensation reaction followed by oxidation. google.com The specific products of oxidation can vary depending on the oxidizing agent and reaction conditions employed.
Reduction Reactions and Resulting Amine Derivatives
Reduction of the phenylhydrazone functional group typically yields an amine group. This conversion is a valuable tool for introducing a nitrogen-containing functionality into the carbohydrate backbone, opening up avenues for further derivatization and the synthesis of amino sugars. The choice of reducing agent is critical in achieving the desired transformation while preserving other functional groups within the molecule.
Derivatization Techniques for Enhanced Analytical Detection and Separation
The inherent properties of this compound can be strategically modified through derivatization to improve its detectability and separation in various analytical techniques.
Pre-column and Post-column Derivatization for Chromatography
Derivatization is a widely employed strategy in chromatographic analysis of carbohydrates to enhance sensitivity and separation. researchgate.netnih.gov For High-Performance Liquid Chromatography (HPLC), derivatization can introduce chromophores or fluorophores into the analyte, making it detectable by UV-Vis or fluorescence detectors. researchgate.netlibretexts.org
Phenylhydrazine (B124118) itself is used as a derivatizing agent for carbohydrates to form phenylhydrazones, which increases their sensitivity for mass spectrometry (MS) and ultraviolet (UV) detection during HPLC separation. nih.gov This pre-column derivatization is a simple procedure that can be followed by analysis using techniques like electrospray ionization (ESI) MS. nih.govnih.gov The introduction of the phenylhydrazone tag is also beneficial for the direct determination of glycosylation sites in proteins. nih.gov
In the context of analyzing residual phenylhydrazines in drug substances, pre-column derivatization can be used to shift the maximum absorption wavelength of the derivatives to the visible region, thereby reducing interference from the drug matrix. rsc.org For instance, derivatization with 4-nitrobenzaldehyde (B150856) has been shown to be effective for this purpose. rsc.org
| Derivatization Approach | Purpose | Detection Method |
| Pre-column derivatization with phenylhydrazine | Increased sensitivity | HPLC-UV, HPLC-MS |
| Pre-column derivatization with 4-nitrobenzaldehyde | Reduce matrix interference | HPLC-Vis |
Strategies for Improving Volatility and Detectability in Spectroscopic Methods
For gas chromatography (GC) analysis, which often requires volatile analytes, derivatization is essential for non-volatile compounds like carbohydrates. libretexts.orgajrsp.com Common methods include silylation, acylation, and alkylation, which increase the volatility and thermal stability of the analytes. libretexts.org For example, converting hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers or acetyl esters significantly improves their suitability for GC analysis. researchgate.netajrsp.com
The phenylhydrazone functional group in this compound already enhances its stability and crystallinity, which can be advantageous for certain analytical methods. Further derivatization, such as acylation with acetic anhydride (B1165640), can produce derivatives with enhanced stability for long-term storage. In mass spectrometry, derivatization can lead to the formation of characteristic fragments, aiding in structural elucidation. libretexts.org For instance, phenylhydrazone derivatives of oligosaccharides provide useful data for structural analysis under MALDI-tandem mass spectrometry (MS/MS) conditions. nih.gov
Chemo- and Regioselective Derivatization of Carbohydrates
The formation of this compound is an example of chemo- and regioselective derivatization. The reaction between 5-deoxy-L-ribose and phenylhydrazine specifically targets the aldehyde group of the sugar. google.com This reaction is typically carried out under mild acidic conditions, often using a catalytic amount of acetic acid in a protic solvent like methanol (B129727). google.comresearchgate.net The selectivity of this reaction allows for the specific modification of the reducing end of the carbohydrate, leaving the hydroxyl groups available for subsequent transformations. This targeted derivatization is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex and well-defined glycoconjugates and other carbohydrate-based molecules.
Structural Characterization and Computational Elucidation
Spectroscopic Methods for Structural Confirmation and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 5-deoxy-L-ribose phenylhydrazone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the protons of the sugar moiety. The aromatic protons typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The protons on the sugar backbone are observed in the more upfield region, with signals for the sugar protons typically found between δ 4.1 and 4.3 ppm. The methyl group protons at the C-5 position of the deoxyribose unit would be expected to produce a characteristic doublet in a more upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in assigning specific proton-proton and proton-carbon correlations, which is crucial for confirming the hydrazone geometry and the stereochemistry of the sugar component.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. Key signals include those for the aromatic carbons, the imine carbon of the hydrazone group (C=N), and the carbons of the sugar backbone. The imine carbon is expected to resonate in the downfield region, typically between δ 150 and 160 ppm, confirming the formation of the hydrazone linkage. The aromatic carbons will show a series of signals in the aromatic region (approximately δ 110-150 ppm), while the carbons of the sugar portion will appear in the more shielded region of the spectrum.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.2 - 7.4 (m) | - |
| Sugar Protons | 4.1 - 4.3 (m) | - |
| Imine Carbon (C=N) | - | ~150 - 160 |
Note: The table presents generalized predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A broad band in the region of 3450 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups on the sugar backbone. The absorption at approximately 2940 cm⁻¹ corresponds to the C-H stretching of the aliphatic and aromatic groups. A key diagnostic peak is the C=N stretching vibration of the phenylhydrazone group, which is typically observed around 1610 cm⁻¹. The C-O stretching vibrations of the alcohol groups are expected to appear in the region of 1140 cm⁻¹.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | ~3450 |
| C-H (aliphatic/aromatic) | Stretching | ~2940 |
| C=N (hydrazone) | Stretching | ~1610 |
| C-O (alcohol) | Stretching | ~1140 |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₆N₂O₃, with a calculated molecular weight of approximately 224.26 g/mol . nih.govguidechem.com High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition. The mass spectrum of this compound would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to its molecular weight.
The fragmentation of sugar phenylhydrazones in the mass spectrometer typically involves cleavages of the glycosidic bonds and the sugar ring. nih.gov Common fragmentation pathways would likely include the loss of water molecules from the hydroxyl groups and cleavage of the C-C bonds within the sugar chain. The analysis of these fragment ions can help to confirm the structure of the sugar moiety and the phenylhydrazone group.
Advanced Crystallographic and Conformational Analyses
While spectroscopic methods provide structural information in solution or in a powdered solid state, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state.
Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and the stereochemistry at each chiral center.
Computational Chemistry Approaches to Structure and Reactivity
Computational chemistry provides a theoretical framework to complement experimental data and to gain deeper insights into the structure, properties, and reactivity of this compound.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.gov For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Theoretical calculations can predict the most stable three-dimensional conformation of the molecule, which can be compared with experimental data from X-ray crystallography if available.
Predict spectroscopic data: DFT methods can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with the experimental spectra can aid in the definitive assignment of signals and bands.
Analyze electronic properties: Computational models can provide information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential, which are all crucial for understanding the molecule's reactivity.
By combining experimental spectroscopic and crystallographic data with theoretical calculations, a comprehensive and detailed structural elucidation of this compound can be achieved.
Density Functional Theory (DFT) Investigations of Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. While specific DFT studies on this compound are not extensively available in the public literature, the principles of this methodology can be applied to elucidate its electronic characteristics. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31+G(d,p), would allow for the optimization of the molecule's geometry and the determination of its electronic properties. nih.gov
Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For phenylhydrazone derivatives, the charge distribution and molecular electrostatic potential (MEP) can also be mapped, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is crucial for understanding how the molecule might interact with other chemical species.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₃ | |
| Molecular Weight | 224.26 g/mol | |
| Predicted Boiling Point | 474.5 ± 45.0 °C | lookchem.com |
| Predicted Density | 1.23 ± 0.1 g/cm³ | lookchem.com |
| Predicted pKa | 12.56 ± 0.20 | lookchem.com |
| Predicted LogP | 0.25990 | lookchem.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies for this compound are not readily found, research on analogous sugar hydrazone and phenylhydrazone derivatives demonstrates the utility of this approach. nih.govnih.govarabjchem.org For instance, studies on other phenylhydrazone derivatives have successfully used molecular docking to investigate their binding affinity and interaction with enzymes like α-amylase and α-glucosidase. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme.
A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking simulation would then place the ligand in the binding site of the protein in various conformations and orientations, and a scoring function would be used to estimate the binding affinity for each pose.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov An MD simulation would provide insights into the dynamic behavior of the complex, including the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions.
Conformational Studies of Saccharides and Derivatives in Solution
The conformation of a molecule, particularly a flexible one like an acyclic sugar derivative, is crucial for its biological activity. The study of the conformational preferences of this compound in solution can be effectively carried out using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like molecular dynamics (MD) simulations. mdpi.com
NMR spectroscopy, through the measurement of coupling constants and Nuclear Overhauser Effects (NOEs), provides information about the torsion angles and interatomic distances, which in turn helps to determine the predominant conformation(s) in solution. mdpi.comnih.gov For acyclic sugar derivatives, the relative stereochemistry of the hydroxyl groups significantly influences the conformational equilibrium. mdpi.com
In the case of this compound, which possesses an acyclic sugar chain, it is expected to exhibit significant flexibility. Comparative conformational analysis of similar acyclic sugar alcohols has shown that they adopt a limited number of stable conformations, often characterized by bent or extended backbones. mdpi.com Intramolecular hydrogen bonding between the hydroxyl groups and with the phenylhydrazone moiety would also play a critical role in stabilizing certain conformations.
MD simulations can complement experimental NMR data by providing a dynamic picture of the conformational landscape of the molecule in a solvent environment. mdpi.com These simulations can reveal the frequency of conformational transitions and the relative populations of different conformers, offering a more complete understanding of the molecule's behavior in solution.
Biological and Biochemical Research Investigations Non Clinical
Impact on Cellular Metabolic Processes
Investigations into the precise effects of 5-deoxy-L-ribose phenylhydrazone on cellular metabolism are still in nascent stages. However, the broader class of sugar analogues and hydrazone derivatives has been explored for their potential to interfere with fundamental metabolic pathways that are often dysregulated in disease states, particularly in cancer.
While direct studies on this compound's effect on glucose transport are not extensively documented in publicly available research, the rationale for such investigations stems from the structural similarity of its 5-deoxy-L-ribose component to glucose. Cancer cells exhibit an increased reliance on glucose uptake and glycolysis, a phenomenon known as the Warburg effect. nih.gov This has led researchers to explore various sugar analogues as potential inhibitors of glucose transporters (GLUTs) or glycolytic enzymes to selectively target cancer cells. nih.govmdpi.com For instance, the synthetic glucose analogue 2-deoxy-D-glucose (2-DG) is known to compete with glucose for transport and phosphorylation, thereby inhibiting glycolysis. youtube.com It is hypothesized that compounds like this compound might exert some influence on these pathways, though specific experimental evidence remains to be published.
Mechanistic Studies of Cellular Responses
The cytotoxic potential of various hydrazone derivatives has prompted investigations into the underlying molecular mechanisms by which they exert their effects on cells, with a particular focus on their ability to induce apoptosis.
Hydrazone compounds have been widely reported to possess anticancer properties, often through the induction of apoptosis. nih.gov This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. Studies on various hydrazone derivatives have demonstrated their ability to trigger apoptosis in different cancer cell lines. For example, some hydrazone derivatives have been shown to induce apoptosis in human cancer cell lines such as HL-60 (acute myeloblastic leukemia), K-562 (chronic myelogenic leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervical epithelial carcinoma). doubtnut.com The apoptotic process is often characterized by morphological changes like cell shrinkage and the formation of apoptotic bodies, as well as biochemical hallmarks like DNA fragmentation and the activation of caspases. doubtnut.com While it is plausible that this compound could exhibit similar pro-apoptotic activities, specific research detailing its effects on cancer cell lines and the associated apoptotic pathways has not been prominently published.
The molecular targets and signaling pathways modulated by hydrazone derivatives are diverse. Some have been found to interfere with DNA synthesis, while others target specific enzymes or signaling proteins. researchgate.netnih.gov For instance, certain hydrazone derivatives have been investigated as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. The induction of apoptosis by these compounds can be mediated through various signaling pathways, including the activation of initiator caspases like caspase-8 and executioner caspases like caspase-3. doubtnut.com The specific molecular interactions and signaling cascades that might be triggered by this compound are yet to be elucidated through dedicated research.
In Vitro Biological Activity of this compound and Related Derivatives
While data on this compound itself is scarce, the in vitro biological activity of other phenylhydrazone and hydrazone derivatives provides a broader context for their potential as bioactive molecules. Numerous studies have synthesized and evaluated series of these compounds against various cancer cell lines, demonstrating a wide range of cytotoxic potencies.
The following table summarizes the in vitro anticancer activity of some representative hydrazone derivatives, illustrating the potential of this class of compounds. It is important to note that these are not derivatives of this compound but serve as examples of the biological activities of the broader hydrazone chemical class.
| Derivative Class | Compound/Derivative | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀, EC₅₀) | Reference |
| Phenylhydrazone | Penzonemycin A | SF-268, MCF-7, A549, HepG-2 | IC₅₀: 30.44–61.92 µM | mdpi.com |
| Hydrazide-hydrazone | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | IC₅₀: 0.77 µM | nih.gov |
| Pyrrolidinone-hydrazone | N'-(5-chloro-benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 | EC₅₀: 2.5–20.2 µM | nih.gov |
| Pyrrolidinone-hydrazone | N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 | EC₅₀: 2.5–20.2 µM | nih.gov |
These studies highlight that the antiproliferative activity of hydrazone derivatives is highly dependent on their specific chemical structures. mdpi.comnih.govnih.gov
Anti-cancer Activity in Research Cell Models
While specific research on the anti-cancer activity of this compound is not extensively documented in publicly available literature, numerous studies have demonstrated the potent anti-cancer effects of various phenylhydrazone analogues in preclinical cell models. These studies highlight the potential of the phenylhydrazone scaffold as a basis for the development of novel anti-cancer agents.
Hydrazone derivatives are recognized for their potential application as anticancer agents. nih.gov For instance, pyrazolone (B3327878) derivatives, which incorporate a phenylhydrazone moiety, and their metal complexes have been shown to possess powerful anti-cancer effects. The coordination of a copper(II) ion with a salicylidene hydrazone derivative of N-phenyl-3-methyl-4-propyl-pyrazolone was found to significantly enhance its antitumor activity. researchgate.net This suggests that the formation of metal complexes can be a viable strategy to improve the anticancer efficacy of these compounds.
Furthermore, research on other heterocyclic systems incorporating the phenylhydrazone structure has yielded promising results. A novel series of 1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives were synthesized and evaluated for their anti-cancer activity against a panel of 60 human cancer cell lines. Several of these compounds, which are structurally related to phenylhydrazones, were found to be active against different cancer cell lines. mdpi.com Similarly, certain N'-phenylhydrazides have demonstrated the ability to block the cell cycle in cancer cells, indicating a potential mechanism for their anti-proliferative effects. nih.gov
The anti-proliferative effects of some plant-derived extracts containing polyphenolic compounds, which can share structural similarities with phenylhydrazones, have been shown to be mediated through the alteration of cytokine expression, such as VEGF-1 and NF-κB. nih.govnih.gov This suggests that phenylhydrazone derivatives might also exert their anti-cancer effects through the modulation of key signaling pathways involved in cancer progression.
Table 1: Anti-cancer Activity of Phenylhydrazone Analogues in Research Cell Models
| Compound/Analogue Class | Cell Line(s) | Observed Effect |
|---|---|---|
| Pyrazolone-salicylidene hydrazone Copper(II) complex | OVCAR3, Hep-G2 | Enhanced antitumor activity compared to the ligand. researchgate.net |
| 1,2-Dihydro-1,2,4-triazin-6(5H)-one derivatives | Various (NCI-60 panel) | Active against multiple cancer cell lines. mdpi.com |
| N'-Phenylhydrazides | T-47D (breast cancer) | Blocked the G2/M phase of the cell cycle. nih.gov |
Anti-microbial and Anti-fungal Properties of Phenylhydrazone Analogues
The phenylhydrazone scaffold is a well-established pharmacophore in the development of anti-microbial and anti-fungal agents. mdpi.compreprints.org A wide range of phenylhydrazone derivatives have been synthesized and shown to exhibit significant activity against various bacterial and fungal strains. nih.govjournalajocs.com
Sugar hydrazones, which are structurally related to this compound, have been prepared and evaluated for their antimicrobial activities. researchgate.netnih.govresearchgate.net For example, sugar hydrazones derived from 2-hydrazinoquinolines showed moderate activity against several bacterial strains. nih.govresearchgate.net Similarly, theophylline (B1681296) sugar hydrazones were synthesized and some of the products were screened for their antimicrobial activity. researchgate.net
In a study focusing on phenylhydrazone derivatives containing two carbonic acid ester groups, several compounds demonstrated strong antifungal activities against plant pathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. nih.gov One particular compound, 5H1, was identified as a highly promising agent against R. solani, with an efficacy comparable to the commercial fungicide drazoxolon. nih.gov
The antimicrobial potential of hydrazide-hydrazones has been extensively reviewed, highlighting their broad spectrum of activity. mdpi.comnih.gov These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov
Table 2: Anti-microbial and Anti-fungal Activity of Phenylhydrazone Analogues
| Compound/Analogue Class | Target Organism(s) | Key Finding(s) |
|---|---|---|
| Phenylhydrazones with carbonic acid ester groups | Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici | Strong antifungal activity, with compound 5H1 showing an EC50 of 1.91 mg/L against R. solani. nih.gov |
| Theophylline sugar hydrazones | Various bacteria and fungi | Exhibited antimicrobial activity. researchgate.net |
| Sugar hydrazones of 2-hydrazinoquinolines | Various bacteria | Moderate antimicrobial activity. nih.govresearchgate.net |
| Hydrazide-hydrazones | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity. nih.gov |
Enzyme Inhibition Studies (e.g., α-Glucosidase, Urease)
Phenylhydrazone derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase and urease, which are important targets in the management of diabetes and bacterial infections, respectively.
A series of chromone-based phenylhydrazone derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase. nih.gov Several of these compounds displayed significant inhibitory activity, with one compound exhibiting an IC50 value of 6.59 ± 0.09 μM, making it substantially more potent than the standard drug acarbose (B1664774) (IC50 = 685.11 ± 7.46 μM). nih.gov Kinetic studies revealed that this compound acts as a reversible mixed-type inhibitor. nih.gov The hydrazide moiety within the structure is thought to play a crucial role in interacting with the active site of α-glucosidase, leading to its inhibition. researchgate.net Other studies on different classes of hydrazones, such as 4-hydroxyquinolinone-hydrazones, have also reported good α-glucosidase inhibition. nih.gov
In the context of urease inhibition, a series of 1-(4-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives were synthesized and showed excellent urease inhibitory activities, with IC50 values in the low micromolar range. researchgate.net Urease is a nickel-dependent enzyme, and its inhibition is a key strategy for combating infections caused by pathogens like Helicobacter pylori. nih.govfrontiersin.org Synthetic hydrazide-hydrazone derivatives of 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid also demonstrated potent urease inhibitory activity, with some compounds being more active than the standard inhibitor thiourea. acs.org
Table 3: Enzyme Inhibition by Phenylhydrazone Analogues
| Enzyme | Phenylhydrazone Analogue Class | Potency (IC50) |
|---|---|---|
| α-Glucosidase | Chromone-based phenylhydrazones | 6.59 ± 0.09 μM to 158.55 ± 0.87 μM nih.gov |
| α-Glucosidase | 4-Hydroxyquinolinone-hydrazones | 93.5 ± 0.6 to 575.6 ± 0.4 µM nih.gov |
| Urease | 1-(4-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives | 10.13 ± 0.40 µM to 22.95 ± 0.47 µM researchgate.net |
| Urease | Hydrazide-hydrazone derivatives of 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid | 18.92 ± 0.61 µM to 90.75 ± 7.71 μM acs.org |
Structure-Activity Relationship (SAR) Studies
Elucidation of Structural Determinants for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of phenylhydrazone derivatives. Research has identified key structural features that influence their anti-cancer, anti-microbial, and enzyme-inhibiting properties.
For anti-fungal activity, studies on phenylhydrazone derivatives with carbonic acid ester groups revealed that smaller carbonate groups and the presence of electron-withdrawing groups on the phenyl ring of the phenylhydrazone moiety enhance activity. nih.gov Furthermore, the position of halogen substituents on the phenyl ring was found to be important, with a para-substitution being more beneficial than ortho or meta positions. nih.gov
In the context of anti-cancer activity, SAR studies on various heterocyclic systems have provided insights into the structural requirements for cytotoxicity. For instance, in a series of 4-phenyl-1-arylsulfonylimidazolidinones, the nature and position of substituents on the phenyl ring were found to significantly impact their anti-cancer activity. researchgate.net Similarly, for benzofuran (B130515) derivatives, substitutions at the C-2 position with ester or heterocyclic rings were identified as crucial for cytotoxic activity. mdpi.com The presence of a -CONH group has also been noted as necessary for the anticancer activity of certain benzofuran analogues. mdpi.com
Regarding enzyme inhibition, SAR studies of urease inhibitors derived from 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid indicated that the presence of electron-donating groups on the phenyl ring plays a significant role in their inhibitory potency. acs.org Specifically, hydroxyl groups at the ortho and meta positions of the benzene (B151609) ring were associated with excellent activity. acs.org For α-glucosidase inhibitors, the hybridization of different pharmacophores, such as the hydrazide moiety with other heterocyclic systems, has been a successful strategy in designing potent inhibitors. researchgate.net
These SAR findings provide a rational basis for the design and development of more potent and selective phenylhydrazone-based therapeutic agents.
Applications in Chemical and Translational Research
Utilization as Key Synthetic Intermediates
The structural features of 5-deoxy-L-ribose phenylhydrazone, particularly the reactive phenylhydrazone moiety, render it an important precursor in the synthesis of complex, biologically relevant molecules.
Precursor in the Synthesis of Pterin (B48896) Derivatives (e.g., L-Biopterin, L-Primapterin)
This compound serves as a crucial intermediate in the synthesis of pterin derivatives, a class of heterocyclic compounds with diverse biological roles. lookchem.com Notably, it is a key building block in the preparation of L-Primapterin, a 7-substituted pterin. lookchem.com The synthesis involves reacting 5-deoxy-L-ribose with phenylhydrazine (B124118) to form the stable phenylhydrazone, which can then be further reacted to construct the pterin ring system. google.com This approach has also been explored for the synthesis of L-Biopterin, another vital pterin derivative. googleapis.com The general strategy involves the condensation of the phenylhydrazone with a pyrimidine (B1678525) derivative, such as 4-hydroxy-2,5,6-triaminopyrimidine, followed by an oxidation step to yield the final pterin structure. google.com
The use of this compound offers advantages in these synthetic routes. The phenylhydrazone group enhances the stability and crystallinity of the intermediate, which simplifies purification and handling during the manufacturing process.
General Utility in the Synthesis of Biologically Active Molecules
Beyond specific pterin derivatives, this compound is recognized for its broader utility as an intermediate in the synthesis of various biologically active molecules. The inherent reactivity of the hydrazone functional group allows for its conversion into other important chemical moieties, making it a versatile starting point for creating diverse molecular architectures. Research has highlighted its role in the development of compounds with potential applications in medicinal chemistry.
Development of Advanced Analytical Methods
The reaction of carbohydrates with phenylhydrazine to form phenylhydrazones is a well-established technique for enhancing their detection and separation in various analytical platforms. This derivatization strategy overcomes the challenge posed by the lack of a strong chromophore in most native carbohydrate structures.
Application in Chromatographic (HPLC, GC) Separations of Carbohydrates
Phenylhydrazone derivatization significantly improves the analysis of carbohydrates by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chegg.com For HPLC, the introduction of the phenyl group provides a UV-active chromophore, allowing for sensitive detection using UV detectors. nih.govresearchgate.net This derivatization enables the separation of various monosaccharides and oligosaccharides that would otherwise be difficult to detect. clemson.edu
In GC analysis, derivatization is essential to increase the volatility of the otherwise non-volatile sugars. mdpi.com While other derivatizing agents are also used, the formation of phenylhydrazones is a classic method that has been historically important for carbohydrate characterization. chegg.com
Below is a table summarizing the chromatographic applications of phenylhydrazone derivatization for carbohydrate analysis:
Table 1: Chromatographic Applications of Phenylhydrazone Derivatization
| Chromatographic Technique | Principle of Enhancement | Application | References |
| High-Performance Liquid Chromatography (HPLC) | Introduction of a UV-active chromophore (phenyl group) for enhanced UV detection. | Separation and quantification of monosaccharides and oligosaccharides. | nih.govresearchgate.netclemson.edu |
| Gas Chromatography (GC) | Increases the volatility of non-volatile sugars, enabling their analysis by GC. | Historically used for the identification and characterization of sugars. | chegg.commdpi.com |
Role in Electrophoretic (CE) and Mass Spectrometric Characterization of Carbohydrates
The formation of phenylhydrazone derivatives is also beneficial for the analysis of carbohydrates by Capillary Electrophoresis (CE) and Mass Spectrometry (MS). nih.govresearchgate.net In CE, derivatization is often necessary because neutral carbohydrates lack a charge and will not migrate in an electric field. nih.gov By introducing a charged group through a derivatizing agent, such as a sulfonated phenylhydrazine, carbohydrates can be effectively separated. nih.gov
For Mass Spectrometry, derivatization with phenylhydrazine enhances the ionization efficiency of carbohydrates, leading to increased sensitivity. nih.govresearchgate.netnih.gov This is particularly useful in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). researchgate.netnih.gov The resulting phenylhydrazone derivatives can be fragmented in the mass spectrometer to provide valuable structural information about the carbohydrate, including the sequence of monosaccharide units. nih.govyoutube.com
The following table outlines the role of phenylhydrazone derivatization in CE and MS:
Table 2: Electrophoretic and Mass Spectrometric Applications
| Analytical Technique | Principle of Enhancement | Application | References |
| Capillary Electrophoresis (CE) | Introduces a charge to neutral carbohydrates (using charged phenylhydrazine derivatives), enabling their separation in an electric field. | Separation of mono-, di-, and trisaccharides. | nih.govnih.gov |
| Mass Spectrometry (MS) | Increases ionization efficiency for enhanced detection and provides fragmentation patterns for structural elucidation. | Structural analysis of oligosaccharides, including sequencing and isomer differentiation. | nih.govresearchgate.netnih.gov |
Development of Sensitive Fluorometric Assays for Reducing Sugars
The reaction of reducing sugars with hydrazine (B178648) derivatives can be exploited to develop sensitive fluorometric assays. nih.gov While not directly using this compound as the final product, the underlying principle of hydrazone formation is key. In one such method, a sugar is first derivatized with hydrazine to form a hydrazone. nih.gov This hydrazone is then reacted with a fluorogenic reagent like fluorescamine (B152294) to produce a highly fluorescent product. nih.gov The intensity of the fluorescence is directly proportional to the amount of sugar in the sample, allowing for quantification in the nanomolar range. nih.gov This approach offers a simple and rapid method for measuring reducing sugars without the need for chromatographic separation of the fluorescent derivative. nih.gov Fluorescent probes have also been developed for the specific detection of phenylhydrazine itself. nih.gov
Novel Materials and Biochemical Tools Derived from Carbohydrates
While the field of carbohydrate chemistry has explored the use of various sugar derivatives in the creation of novel materials, specific research detailing the application of this compound in the following areas is not available in the public domain based on the conducted searches. The provided outline points to a specific source, denoted as tinzyme.com, which could not be accessed. Therefore, the following subsections cannot be populated with the requested detailed research findings.
Carbohydrate-Based Gelators for Enzyme Immobilization Researchtinzyme.com
Information regarding the use of this compound as a carbohydrate-based gelator for enzyme immobilization is not publicly available. General research on carbohydrate-based gelators indicates that molecules with the ability to self-assemble through non-covalent interactions like hydrogen bonding and π-π stacking can form fibrillar networks that entrap solvents, leading to gel formation. mpbio.com These gels have been investigated for applications such as enzyme immobilization, which can enhance enzyme stability and reusability. nih.gov However, specific studies involving this compound for this purpose are not documented in the available literature.
Controlled Release Systems for Model Compoundstinzyme.com
Similarly, there is no specific information available in the searched literature regarding the application of this compound in controlled release systems for model compounds. The design of controlled release systems often involves encapsulating an active compound within a matrix, such as a gel, from which the compound can be released over time in a controlled manner. mpbio.com While other carbohydrate derivatives have been successfully used to create such systems for the controlled release of drugs and other model compounds, research explicitly detailing the use of this compound in this context could not be found. mpbio.com
The primary documented application of this compound is its role as a crucial intermediate in the synthesis of L-Primapterin, a pterin derivative. sshade.eunih.gov Pterins are a class of heterocyclic compounds that are important in various biological processes.
Future Research Directions and Emerging Paradigms
Rational Design and Synthesis of Next-Generation Analogues
The foundation of future research lies in the ability to design and synthesize novel analogues of 5-deoxy-L-ribose phenylhydrazone with tailored properties. This involves moving beyond serendipitous discovery to a more deliberate and rational approach. Key strategies in this area include:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity is crucial. This involves the synthesis of a library of analogues with variations in the phenyl ring, the hydrazone linkage, and the deoxy-ribose moiety. For instance, introducing different substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring can modulate the compound's electronic properties and its interaction with biological targets.
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity, selectivity, or pharmacokinetic profiles. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new binding interactions.
Microwave-Assisted Synthesis: To accelerate the synthesis of these analogues, modern techniques like microwave-assisted organic synthesis are being employed. This method has been shown to significantly reduce reaction times and improve yields for the synthesis of hydrazone derivatives. For example, a microwave-assisted approach using acetic acid as a catalyst can produce high yields (80–95%) in just 1–2 minutes.
A typical synthesis of this compound involves the condensation of 5-deoxy-L-ribose with phenylhydrazine (B124118). The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and can be catalyzed by a small amount of acid.
| Reaction Step | Reagents and Conditions |
| Condensation | 5-deoxy-L-ribose, Phenylhydrazine, Methanol, Acetic acid (catalyst) |
| Purification | Isopropyl ether, Hexane (B92381) |
This foundational reaction provides a versatile platform for generating a diverse range of analogues for further investigation.
Integration of Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. For this compound, these methods offer the potential to predict the properties and activities of novel analogues before they are synthesized, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for this compound analogues, researchers can predict the activity of new, unsynthesized compounds. nih.gov These models can highlight key structural features that are important for activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies can be used to understand how it interacts with potential biological targets at the atomic level. This information is invaluable for designing more potent and selective inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study the conformational changes of this compound and its target upon binding, offering a more complete picture of the interaction. nih.gov
The integration of these computational methods allows for a more targeted and efficient approach to the design of next-generation analogues. For instance, computational screening of virtual libraries of compounds can identify promising candidates for synthesis and biological testing. nih.gov
Exploration of Undiscovered Biological Roles and Mechanistic Hypotheses
While some biological activities of this compound have been reported, including its role as an intermediate in the synthesis of biologically active pterins and its potential effects on cellular metabolism, a vast landscape of its biological functions remains to be explored. lookchem.com Future research will focus on uncovering these undiscovered roles and formulating new mechanistic hypotheses.
Target Identification: A key area of investigation is the identification of the specific molecular targets of this compound. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to pinpoint the proteins or enzymes with which the compound interacts.
Pathway Analysis: Once potential targets are identified, researchers can investigate the broader signaling pathways and cellular processes that are modulated by this compound. This could reveal its involvement in pathways related to cell growth, proliferation, apoptosis, or inflammation.
Investigating Effects on Carbohydrate Metabolism: Given its structural similarity to ribose, a fundamental component of nucleic acids and cellular energy metabolism, a key research direction is to explore the impact of this compound on carbohydrate-metabolizing enzymes. mdpi.com For instance, investigating its inhibitory activity against enzymes like α-amylase and α-glucosidase could reveal its potential as a therapeutic agent for managing conditions related to carbohydrate metabolism. mdpi.com
The compound 5-deoxy-L-ribose itself has been studied for its role in metabolic pathways and as a precursor for modified nucleosides. This provides a strong rationale for investigating how the addition of the phenylhydrazone moiety alters its biological activity and metabolic fate.
Development of High-Throughput Screening Platforms for Derivative Discovery
To efficiently explore the vast chemical space of this compound derivatives, the development of high-throughput screening (HTS) platforms is essential. These platforms allow for the rapid screening of large libraries of compounds to identify those with desired biological activities.
Assay Development: The first step is to develop robust and sensitive assays that can measure the biological activity of interest. These could be biochemical assays that measure enzyme inhibition or cell-based assays that assess effects on cell viability or signaling pathways.
Miniaturization and Automation: HTS platforms rely on the miniaturization of assays into microplate formats and the use of robotic liquid handling systems to automate the screening process. This allows for the testing of thousands of compounds per day.
Data Analysis and Hit Identification: The large datasets generated by HTS require sophisticated data analysis tools to identify "hits" – compounds that exhibit significant activity in the primary screen. These hits are then subjected to further validation and characterization.
The development of HTS platforms will be instrumental in accelerating the discovery of novel this compound derivatives with therapeutic potential. For example, a platform designed to screen for inhibitors of specific glycoside hydrolases could rapidly identify potent and selective drug candidates. nih.gov
Q & A
Q. What are the established methods for synthesizing 5-deoxy-L-ribose phenylhydrazone, and what are their optimal conditions?
The synthesis typically involves reacting 5-deoxy-L-ribose derivatives with phenylhydrazine under acidic conditions. A microwave-assisted method using 1 mL acetic acid as a catalyst achieves high yields (80–95%) in 1–2 minutes, offering improved efficiency over traditional thermal methods . Optimal conditions include maintaining a 1:1 molar ratio of the starting flavanone derivative to phenylhydrazine and precise temperature control (60–80°C) to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should they be applied?
- NMR Spectroscopy : Use H and C NMR to confirm hydrazone bond formation (δ 7–8 ppm for aromatic protons, δ 150–160 ppm for C=N).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify purity .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, though it requires high-purity crystals .
Q. What biological properties or activities have been reported for this compound in experimental settings?
While direct studies on this compound are limited, related phenylhydrazones exhibit antioxidant and enzyme-inhibitory activities. For example, phenylhydrazones of aldehydes inhibit alanine aminotransferase (ALT) by forming stable adducts with pyruvate, detectable via spectrophotometry at 510 nm .
Q. How can researchers ensure the purity of this compound during synthesis and purification?
Q. What are the known safety considerations when handling phenylhydrazine derivatives in synthesis protocols?
Phenylhydrazine is highly toxic, causing oxidative hemolysis and potential carcinogenicity. Use fume hoods, PPE (gloves, goggles), and neutralize waste with 10% sodium hypochlorite. Monitor exposure via LC-MS for residual traces in final products .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in microwave-assisted reactions?
Critical parameters include:
- Irradiation Power : 300–500 W for rapid heating without decomposition.
- Solvent Selection : Polar solvents like ethanol enhance microwave absorption.
- Catalyst Loading : 1–2% acetic acid accelerates imine formation without byproducts .
Design a response surface methodology (RSM) experiment to model interactions between variables.
Q. What strategies are recommended for resolving structural ambiguities in this compound?
Combine:
Q. How should contradictory data regarding the natural occurrence of 5-deoxy-L-ribose in humans be addressed?
reports conflicting claims: one section states it is "found in humans," while another states it is absent. To resolve:
Q. What computational modeling approaches can predict the reactivity of this compound in novel synthetic pathways?
Q. How can kinetic studies elucidate the mechanisms of this compound formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
